molecular formula C12H9N3O3 B8674038 Benzoxazole, 2-(1-methyl-1H-pyrrol-2-yl)-5-nitro- CAS No. 51299-49-1

Benzoxazole, 2-(1-methyl-1H-pyrrol-2-yl)-5-nitro-

Cat. No.: B8674038
CAS No.: 51299-49-1
M. Wt: 243.22 g/mol
InChI Key: KGLYKHRDDSUVKL-UHFFFAOYSA-N
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Description

Benzoxazole, 2-(1-methyl-1H-pyrrol-2-yl)-5-nitro- is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a methyl-substituted pyrrole ring and a nitro group attached to the benzoxazole core

Properties

CAS No.

51299-49-1

Molecular Formula

C12H9N3O3

Molecular Weight

243.22 g/mol

IUPAC Name

2-(1-methylpyrrol-2-yl)-5-nitro-1,3-benzoxazole

InChI

InChI=1S/C12H9N3O3/c1-14-6-2-3-10(14)12-13-9-7-8(15(16)17)4-5-11(9)18-12/h2-7H,1H3

InChI Key

KGLYKHRDDSUVKL-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoxazole, 2-(1-methyl-1H-pyrrol-2-yl)-5-nitro- typically involves the following steps:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or a mixture of nitric acid and sulfuric acid.

    Attachment of the Pyrrole Ring: The pyrrole ring can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of the pyrrole with a halogenated benzoxazole.

Industrial Production Methods

Industrial production of Benzoxazole, 2-(1-methyl-1H-pyrrol-2-yl)-5-nitro- may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and selectivity are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzoxazole, 2-(1-methyl-1H-pyrrol-2-yl)-5-nitro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzoxazole core or the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Products may include hydroxylated or carboxylated derivatives.

    Reduction: The primary product is the corresponding amino derivative.

    Substitution: Various substituted benzoxazole or pyrrole derivatives can be formed depending on the reagents used.

Scientific Research Applications

Benzoxazole, 2-(1-methyl-1H-pyrrol-2-yl)-5-nitro- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Benzoxazole, 2-(1-methyl-1H-pyrrol-2-yl)-5-nitro- depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects or cytotoxicity.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methyl-1H-pyrrol-2-yl)-1,3-benzoxazole: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    5-Nitro-1,3-benzoxazole: Lacks the pyrrole ring, which may affect its overall properties and applications.

    2-(1H-Pyrrol-2-yl)-5-nitro-1,3-benzoxazole: Lacks the methyl group on the pyrrole ring, which may influence its chemical behavior and interactions.

Uniqueness

Benzoxazole, 2-(1-methyl-1H-pyrrol-2-yl)-5-nitro- is unique due to the combination of its structural features, including the methyl-substituted pyrrole ring and the nitro group

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